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cleavage signal-1 protein - 147257-68-9

cleavage signal-1 protein

Catalog Number: EVT-1518866
CAS Number: 147257-68-9
Molecular Formula: C14H16N2NaO6P
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cleavage signal-1 protein is found in various organisms, including bacteria and eukaryotes, where it plays a pivotal role in protein translocation pathways such as the Sec and Tat systems. In prokaryotes, it directs proteins to the SecYEG translocon, while in eukaryotes, it guides proteins to the Sec61 channel located in the endoplasmic reticulum.

Classification

This protein can be classified under the broader category of signal peptidases, which are enzymes responsible for cleaving signal peptides from nascent polypeptides. Specifically, cleavage signal-1 protein is associated with signal peptidase I, which recognizes and cleaves at specific sites within the signal peptide sequence.

Synthesis Analysis

Methods

The synthesis of cleavage signal-1 protein involves several biochemical techniques aimed at understanding its structure and function. Common methods include:

  • Molecular Cloning: This technique is used to isolate and amplify the gene encoding cleavage signal-1 protein.
  • Expression Systems: Various expression systems (e.g., bacterial, yeast, insect) are utilized to produce recombinant forms of the protein for study.
  • Purification Techniques: Affinity chromatography and size-exclusion chromatography are employed to purify the protein for functional assays.

Technical Details

Synthesis often requires optimizing conditions such as temperature, pH, and substrate concentrations to maximize yield and activity. Additionally, mutational analysis can be performed to identify critical residues involved in substrate recognition and cleavage efficiency.

Molecular Structure Analysis

Structure

The molecular structure of cleavage signal-1 protein typically features a catalytic domain responsible for recognizing and cleaving signal peptides. The enzyme's active site contains specific amino acid residues that interact with the substrate.

Data

Structural studies using techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy have revealed insights into how this enzyme binds to its substrate. The presence of distinct binding pockets allows for substrate specificity based on the amino acid composition surrounding the cleavage site.

Chemical Reactions Analysis

Reactions

Cleavage signal-1 protein catalyzes the hydrolysis of peptide bonds within signal peptides. This reaction is crucial for releasing mature proteins from their precursors.

Technical Details

The reaction mechanism typically involves:

  • Substrate Binding: The enzyme binds to the signal peptide at specific recognition sites.
  • Cleavage Reaction: Water molecules participate in hydrolyzing the peptide bond, facilitated by catalytic residues in the active site.
  • Release of Products: The mature protein is released along with a free signal peptide.
Mechanism of Action

Process

The mechanism of action of cleavage signal-1 protein involves several steps:

  1. Recognition: The enzyme identifies specific motifs within the signal peptide based on established rules (e.g., -1,-3 rule).
  2. Binding: The enzyme binds to the peptide, positioning it for cleavage.
  3. Catalysis: Hydrolysis occurs at the peptide bond, resulting in two products: a mature protein and a cleaved signal peptide.

Data

Research indicates that variations in amino acid composition at critical positions (-1 and -3) significantly affect cleavage efficiency. For instance, alanine is often favored at these positions, enhancing recognition by cleavage signal-1 protein.

Physical and Chemical Properties Analysis

Physical Properties

Cleavage signal-1 protein typically exhibits:

  • Molecular Weight: Varies depending on species but generally ranges from 30 kDa to 50 kDa.
  • Solubility: Highly soluble in aqueous buffers due to its hydrophilic nature.

Chemical Properties

Key chemical properties include:

  • Enzymatic Activity: Exhibits proteolytic activity under physiological conditions.
  • Stability: Stability can be influenced by pH and temperature; optimal conditions vary across different organisms.

Relevant data from studies indicate that alterations in environmental conditions can lead to changes in enzymatic activity and stability profiles.

Applications

Scientific Uses

Cleavage signal-1 protein has significant applications in various fields:

  • Biotechnology: Used in recombinant DNA technology for producing secretory proteins with desired characteristics.
  • Pharmaceuticals: Plays a role in developing therapeutic proteins by ensuring proper processing and maturation.
  • Research: Serves as a model system for studying protein translocation mechanisms and enzyme kinetics.
Structural Characterization of Cleavage Signal-1 Protein

Domain Architecture and Topology

Cleavage signal-1 proteins exhibit conserved tripartite domain organization essential for substrate recognition and membrane integration. The N-terminal (n-region) typically contains 1–3 basic residues (e.g., Lys/Arg) that facilitate initial membrane targeting via electrostatic interactions with phospholipid head groups [2] [5]. The central hydrophobic core (h-region), spanning 6–15 amino acids, forms an α-helical structure that inserts into the lipid bilayer; mutations disrupting this helix abolish membrane integration [1] [5]. The C-terminal (c-region) houses the cleavage recognition motif, most commonly adhering to the (-1,-3) rule where positions -1 and -3 relative to the cleavage site are small uncharged residues (Ala, Gly, Ser) [5].

Topological studies reveal functional adaptations:

  • HIV-1 gp160: Its signal peptide and downstream residues (positions +4 to +10) form an extended α-helix that sterically blocks the cleavage site until gp120 folding completes [1].
  • HCMV US11: Features a C-terminal transmembrane domain that allosterically regulates N-terminal signal cleavage efficiency despite spatial separation [2].
  • SPase I substrates: Gram-positive bacteria exhibit elongated h-regions (up to 30+ residues) compared to Gram-negative counterparts, correlating with thicker cell membranes [5].

Table 1: Domain Features Across Cleavage Signal-1 Protein Families

Proteinn-region Chargeh-region Lengthc-region MotifFunctional Consequence
HIV-1 gp160+2 (Arg/Lys)20 residuesVariableDelayed cleavage via helical extension
HCMV US11+1 (Lys)12 residuesAla-Ser-AlaTM domain modulates cleavage kinetics
Bacterial SPase I+1 to +36–15 residuesAla-X-Ala↓Efficient co-translational processing

Catalytic Active Site Composition

Cleavage signal-1 processing enzymes employ specialized catalytic mechanisms:

  • Ser-Lys dyad: Bacterial SPase I utilizes Ser90/Lys145 as its catalytic core, distinguishing it from classical Ser-His-Asp triads. Mutation of either residue abolishes activity without impairing membrane localization [5].
  • GxGD proteases: Presenilin and signal peptide peptidases feature Gly-X-Gly-Asp motifs where the aspartates (Asp257/385 in human SPP) coordinate water molecules for intramembrane proteolysis [7].
  • Substrate docking: The c-region’s Ala-X-Ala motif binds an enzyme pocket lined with small hydrophobic residues (Val, Ile). Pro/Gly at position -6 induces a β-turn conformation that positions the scissile bond near catalytic residues [5].

Kinetic analyses reveal allosteric regulation:

  • 3CLpro-NEMO interaction: SARS-CoV-2 3CLpro binds NEMO226–235 via main-chain hydrogen bonds at P1 Gln231, while hydrophobic S2/S4 pockets accommodate Val/Leu side chains [3].
  • Calpain-1 specificity: Its P2 preference for Leu (over Val/Ile) is mediated by a deep hydrophobic subsite; mutagenesis to Ala reduces kcat/KM by 103-fold [4].

Table 2: Key Active Site Residues in Cleavage Signal-1 Processors

EnzymeCatalytic MotifCritical ResiduesSubstrate Recognition
SPase ISer-Lys dyadSer90, Lys145(-3,-1) small residues (Ala, Gly)
Signal peptide peptidaseGxGDAsp220, Asp253Cytosolic domain exposure
SARS-CoV-2 3CLproCys-His dyadCys145, His41P1 Gln, P2 Leu/Val

Membrane Association Mechanisms

Membrane integration is governed by coordinated physicochemical interactions:

  • Hydrophobic partitioning: The h-region’s α-helix partitions into lipid bilayers with ΔG = -30 to -50 kJ/mol, driven by entropy gain from excluded water [1] [5]. HIV-1 gp160’s hydrophobic shield anchors the protein post-translationally until folding releases the cleavage site [1].
  • Charge-based targeting: Positively charged n-regions (e.g., HCMV US11’s Lys3) selectively interact with anionic phospholipids (phosphatidylserine) in the inner leaflet, establishing correct orientation [2] [5].
  • Translocon coupling: SPase I docks SecYEG-bound substrates via SPC25 subunit binding, positioning the cleavage site near the catalytic dyad upon emergence into the periplasm (~70 residues synthesized) [5].

Notably, delayed-cleavage signals like HIV-1 gp160’s remain membrane-embedded via hydrophobic residues beyond the canonical h-region, preventing premature processing [1].

Quaternary Structure and Oligomerization States

Oligomerization modulates cleavage kinetics and substrate access:

  • HIV-1 gp160: Forms homodimers where reciprocal C-terminal helices (residues +4 to +10) create intertwined membrane anchors. Disruption by point mutations (e.g., L34A) enables co-translational cleavage but reduces viral fitness by 90% [1].
  • SPase I complexes: Bacterial enzymes oligomerize into 150–200 kDa complexes. Size-exclusion chromatography and crosslinking reveal dimeric states essential for activity; monomers show <5% wild-type efficiency [5] [8].
  • 3CLpro: Functions as a heart-shaped homodimer (67.6 kDa) where Domain III (α-helical) mediates dimerization. Monomeric mutants fail to cleave NEMO despite intact active sites [3].

Structural analyses indicate that oligomerization:

  • Creates composite substrate-binding grooves (e.g., SPase I dimer interface)
  • Allosterically activates catalytic residues (3CLpro His41 positioning)
  • Regulates temporal cleavage (gp160 dimer stabilization delays processing)

Evolutionary Conservation of Core Structural Motifs

Cleavage signal-1 components show remarkable conservation across taxa:

  • GxGD motif: Presenilin/SPP proteases share the Gly-X-Gly-Asp catalytic motif from archaea to humans, with 98% sequence identity in the GxGD region despite overall divergence [7].
  • Cleavage recognition rules: The (-3,-1) specificity (Ala-X-Ala↓) is conserved in >95% of bacterial SPase I substrates and maintained in HIV-1 gp120 (Ala-Ser-Ala↓), despite 1-billion-year divergence [1] [5].
  • Hydrophobic shielding: HIV-1 subtypes conserve residues +4 to +10 at 89–100% identity to maintain delayed cleavage, while influenza HA signal swaps abolish this regulation [1].

Protein sector analysis identifies evolutionarily coupled units:

  • Serine proteases: Three quasi-independent sectors correspond to catalytic triad, substrate binding, and allosteric regulation [9].
  • SPP-like proteases: The PAL motif (Pro-Ala-Leu) C-terminal to GxGD shows 99% conservation, stabilizing the hydrophilic catalytic cavity within membranes [7].

This structural conservation underscores universal principles: membrane-embedded proteolysis requires water-filled cavities (GxGD enzymes), and cleavage timing is regulated by accessibility mechanisms (helical occlusion in HIV).

Properties

CAS Number

147257-68-9

Product Name

cleavage signal-1 protein

Molecular Formula

C14H16N2NaO6P

Synonyms

cleavage signal-1 protein

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